Atopaxar

概要

説明

アトパキサルは、トロンビン媒介血小板効果を阻害する可逆的プロテアーゼ活性化受容体-1アンタゴニストです。 冠動脈疾患および急性冠症候群の治療のために研究されてきました 。 アトパキサルはまた、ヤヌスキナーゼ1およびヤヌスキナーゼ2阻害剤としての役割でも知られており、恒常的に活性化されたシグナル伝達および転写活性化因子3を有するがん細胞においてアポトーシスを選択的に誘導します .

準備方法

アトパキサルの合成には、主要な中間体の形成とその後の反応を含む、複数の工程が含まれます。詳細な合成経路と反応条件は、通常、製薬会社が保有する機密情報です。 一般的なアプローチには、有機合成技術を使用してアトパキサルの複雑な分子構造を構築することが含まれます .

化学反応の分析

科学的研究の応用

Phase II Studies

-

LANCELOT-ACS Trial :

- Objective : To evaluate the safety and tolerability of atopaxar in patients with ACS.

- Design : This double-blind, placebo-controlled trial involved 603 subjects randomized to receive either this compound (50 mg, 100 mg, or 200 mg daily) or a placebo within 72 hours of non-ST-elevation ACS.

- Results : this compound significantly reduced early ischemia as measured by Holter monitoring without a significant increase in major bleeding events compared to placebo (3.08% vs. 2.17%) . However, there was a noted increase in transaminase levels and QTc prolongation at higher doses .

- J-LANCELOT Trial :

Efficacy on Clinical Outcomes

While this compound has shown promise in reducing ischemic events, its effect on major adverse cardiac events (MACE) such as myocardial infarction or stroke was not statistically significant in the trials conducted. The lack of significant findings regarding MACE suggests that while this compound may enhance antiplatelet effects when combined with aspirin or clopidogrel, further studies are needed to establish its efficacy definitively .

Safety Profile

The safety profile of this compound has been a critical focus in clinical trials:

- Bleeding Risks : Overall bleeding rates were comparable to placebo; however, higher doses did show an increased incidence of any TIMI bleeding events .

- Liver Function : Transient elevations in liver enzymes were observed at higher doses, necessitating monitoring during treatment .

- QTc Prolongation : Notable at higher doses, indicating the need for caution when prescribing this compound to patients with pre-existing conditions affecting cardiac rhythm .

Potential Future Applications

Given its mechanism of action and preliminary results, this compound may have potential applications beyond ACS and CAD:

- Combination Therapy : Its use alongside traditional antiplatelet agents could enhance therapeutic outcomes for patients at high risk for thrombotic events.

- Investigational Use : Further research into its effects on other cardiovascular conditions or inflammatory states could unveil additional therapeutic avenues.

Summary Table of Clinical Trials

| Trial Name | Participants | Doses Administered | Key Findings |

|---|---|---|---|

| LANCELOT-ACS | 603 | 50 mg, 100 mg, 200 mg | Reduced ischemia; no significant increase in bleeding |

| J-LANCELOT | Varies | Same as above | Confirmed safety profile across diverse populations |

作用機序

アトパキサルは、プロテアーゼ活性化受容体-1を阻害することにより効果を発揮し、トロンビン媒介血小板活性化を阻害します 。さらに、アトパキサルはヤヌスキナーゼ1およびヤヌスキナーゼ2を阻害し、シグナル伝達および転写活性化因子3のリン酸化を阻害します。 この阻害は、恒常的に活性化されたシグナル伝達および転写活性化因子3を有するがん細胞において細胞周期停止およびアポトーシスにつながります .

類似化合物との比較

アトパキサルは、ボラパキサルなどの他のプロテアーゼ活性化受容体-1アンタゴニストに似ています。 アトパキサルは、ヤヌスキナーゼ1およびヤヌスキナーゼ2阻害剤としての二重の役割を含む、独自の特性を持っています 。 この二重阻害は、活性化されたシグナル伝達および転写活性化因子3を有するがん細胞においてアポトーシスを誘導する上で特に効果的です 。 他の類似化合物には、さまざまなプロテアーゼ活性化受容体-1アンタゴニストとヤヌスキナーゼ阻害剤が含まれます .

生物活性

Atopaxar, also known as E5555, is a reversible antagonist of the protease-activated receptor-1 (PAR-1), primarily used in the treatment of thrombotic disorders associated with coronary artery disease (CAD) and acute coronary syndrome (ACS). Its mechanism of action involves inhibiting thrombin-mediated platelet activation, which plays a crucial role in the pathogenesis of thromboembolic events. This article explores the biological activity of this compound through clinical trial data, pharmacological insights, and adverse event profiles.

This compound functions by selectively blocking the PAR-1 receptor, which is activated by thrombin. This inhibition disrupts the signaling pathway that leads to platelet aggregation and thrombus formation. The compound has a molecular weight of 608 g/mol and is metabolized by hepatic cytochrome CYP3A4, with elimination primarily through the gastrointestinal tract .

Phase II Trials Overview

Several key clinical trials have evaluated the efficacy and safety of this compound:

- LANCELOT-ACS Trial : This trial assessed this compound's safety in patients with ACS. A total of 603 subjects were randomized to receive either this compound (50, 100, or 200 mg) or placebo within 72 hours of non-ST-elevation ACS. Results indicated that this compound significantly reduced ischemia on continuous ECG monitoring compared to placebo (relative risk 0.67; P = 0.02) without a significant increase in major bleeding events .

- LANCELOT-CAD Trial : This study involved 720 patients with CAD who received various doses of this compound or placebo over 24 weeks. The trial found that this compound led to significant platelet inhibition but also noted a higher incidence of minor bleeding events (3.9% in this compound vs. 0.6% in placebo, P = 0.03) .

Summary of Key Findings

| Trial Name | Population | Dosing Regimen | Key Findings |

|---|---|---|---|

| LANCELOT-ACS | ACS Patients | 50, 100, or 200 mg daily | Reduced ischemia; no significant major bleeding |

| LANCELOT-CAD | CAD Patients | 50, 100, or 200 mg daily | Significant platelet inhibition; more minor bleeding |

Biological Activity and Efficacy

This compound has demonstrated potent inhibition of thrombin receptor-activating peptides (TRAP)-induced platelet aggregation across various studies. In plasma samples from healthy volunteers and CAD patients, this compound inhibited TRAP-induced aggregation by up to 90% at higher doses . The compound's efficacy is further supported by its ability to reduce ischemic events without significantly increasing bleeding risk.

Adverse Effects Profile

The most common adverse event associated with this compound is hepatic function disorder, observed more frequently in higher dosing groups during clinical trials. For instance, in the LANCELOT-ACS trial, hepatic function disorder occurred in approximately 29% of patients receiving the highest dose (200 mg) compared to about 9% in the placebo group . Additionally, transient elevations in liver transaminases and QTc prolongation were noted at higher doses .

特性

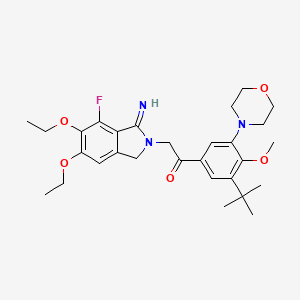

IUPAC Name |

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38FN3O5/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32/h13-15,31H,7-12,16-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKAUGRRIXBIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751475-53-3 | |

| Record name | Atopaxar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0751475533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atopaxar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOPAXAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTI275SD2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。